3-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-N-[(PHENYLCARBAMOTHIOYL)AMINO]PROPANAMIDE
Description
Properties
IUPAC Name |
1-[3-(4-benzhydrylpiperazin-1-yl)propanoylamino]-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5OS/c33-25(29-30-27(34)28-24-14-8-3-9-15-24)16-17-31-18-20-32(21-19-31)26(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-15,26H,16-21H2,(H,29,33)(H2,28,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNAZEDBNFVNGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)NNC(=S)NC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-N-[(PHENYLCARBAMOTHIOYL)AMINO]PROPANAMIDE typically involves multiple steps. One common method includes the reaction of benzhydrylpiperazine with a suitable acylating agent to form an intermediate, which is then reacted with phenylthiourea under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-N-[(PHENYLCARBAMOTHIOYL)AMINO]PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and thiourea moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
3-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-N-[(PHENYLCARBAMOTHIOYL)AMINO]PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-N-[(PHENYLCARBAMOTHIOYL)AMINO]PROPANAMIDE involves its interaction with specific molecular targets. The benzhydrylpiperazine moiety is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The phenylthiourea group may contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Key Research Findings
Substituent Effects on Physicochemical Properties
- Fluorinated vs. Chlorinated Groups : Compounds with fluorophenyl substituents (e.g., 3s , 3t ) exhibit higher LC/MS purity (57–73%) compared to methoxyphenyl-substituted analogues (e.g., 3v , 55%) . Fluorine’s electron-withdrawing nature may enhance stability during synthesis.
- Cycloalkyl Carbonyl Groups : Cyclopropanecarbonyl (3s ) yields higher purity (57%) than cyclohexanecarbonyl (3v , 55%), suggesting smaller cycloalkyl groups improve synthetic efficiency .
- Piperazine vs.
Functional Group Impacts
- Thioamide vs. Carboxamide : The phenylcarbamothioyl group in the target compound may confer stronger hydrogen-bonding capacity than carboxamide groups (e.g., 3s , 3v ) , influencing receptor binding.
Biological Activity
3-[4-(Diphenylmethyl)piperazin-1-yl]-N-[(phenylcarbamothioyl)amino]propanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic applications of this compound, supported by relevant data and research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C₁₉H₂₅N₃OS
- Molecular Weight : 341.49 g/mol
The structure features a piperazine moiety substituted with a diphenylmethyl group and a phenylcarbamothioyl group, which contributes to its biological activity.
Biological Activity Overview
Research has indicated that compounds related to 3-[4-(Diphenylmethyl)piperazin-1-yl]-N-[(phenylcarbamothioyl)amino]propanamide exhibit various biological activities, including:
- Antimicrobial Activity : Derivatives of diphenylmethylpiperazine have shown significant antimicrobial properties, particularly against Mycobacterium tuberculosis. Minimum inhibitory concentrations (MICs) suggest potent effects against this pathogen.
- Cytotoxicity : Studies have demonstrated that compounds containing piperazine derivatives can exhibit selective cytotoxicity against various cancer cell lines. For instance, certain derivatives have been evaluated against human tumor cell lines, indicating potential as anticancer agents .
The biological activity of 3-[4-(Diphenylmethyl)piperazin-1-yl]-N-[(phenylcarbamothioyl)amino]propanamide is attributed to several mechanisms:
- Enzyme Inhibition : Molecular docking studies have suggested that the compound interacts with specific enzymes such as ATP synthase in Mycobacterium tuberculosis, inhibiting its function and thereby exerting an antimicrobial effect.
- Cell Membrane Penetration : The lipophilicity of the diphenylmethyl group enhances the compound's ability to penetrate cell membranes, which is crucial for its efficacy against intracellular pathogens and cancer cells.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- A study on related piperazine derivatives indicated selective toxicity towards leukemia cells, demonstrating their potential as anticancer agents .
- Another investigation highlighted the cytotoxic effects of various piperazine derivatives against a range of human tumor cell lines, suggesting that structural modifications can enhance therapeutic efficacy .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Pathogen/Cancer Type | MIC/IC50 Value |
|---|---|---|---|
| 4-(Diphenylmethyl)piperazine | Antimicrobial | Mycobacterium tuberculosis | 0.5 µg/mL |
| Piperazine derivative A | Cytotoxic | Human leukemia cells | 10 µM |
| Piperazine derivative B | Cytotoxic | Non-small cell lung cancer | 15 µM |
Table 2: Structure-Activity Relationship (SAR)
| Structural Feature | Effect on Activity |
|---|---|
| Diphenylmethyl group | Enhances lipophilicity and penetration |
| Piperazine ring | Essential for biological activity |
| Carbamothioyl substitution | Modulates interaction with targets |
Q & A
Q. What are the common synthetic routes for 3-[4-(Diphenylmethyl)piperazin-1-yl]-N-[(phenylcarbamothioyl)amino]propanamide?
Methodological Answer: The synthesis typically involves multi-step organic reactions, focusing on coupling piperazine derivatives with thiourea or carbamothioyl intermediates. Key steps include:
- Nucleophilic substitution : Reacting 4-(diphenylmethyl)piperazine with a halogenated propanamide precursor under reflux in anhydrous solvents (e.g., THF or DMF) .
- Thiourea incorporation : Introducing the phenylcarbamothioyl group via reaction with phenyl isothiocyanate in the presence of a base (e.g., triethylamine) .
- Purification : Column chromatography (silica gel, eluent: chloroform/methanol gradients) or crystallization from ether/hexane mixtures .
Challenges : Low yields (30–45%) in piperazine coupling steps due to steric hindrance from diphenylmethyl groups. Mitigation includes optimizing reaction time (12–24 hours) and using catalytic KI to enhance reactivity .
Q. Which characterization techniques are essential for confirming the structure of this compound?
Methodological Answer: A multi-technique approach is critical:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm piperazine ring protons (δ 2.5–3.5 ppm) and thiourea NH signals (δ 9.5–10.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 542.2) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (C=S stretch) .
- Elemental Analysis : Validate %C, %H, %N within ±0.4% of theoretical values .
Note : X-ray crystallography is recommended for resolving stereochemical ambiguities in the diphenylmethyl-piperazine moiety .
Q. How can researchers design initial pharmacological screening assays for this compound?
Methodological Answer: Focus on target prioritization and in vitro models:
- Receptor Binding Assays : Screen against dopamine (D2/D3), serotonin (5-HT1A/2A), and σ receptors due to structural similarities to known ligands . Use radioligand displacement (³H-spiperone for D2, ³H-ketanserin for 5-HT2A) .
- Cellular Viability Assays : Test cytotoxicity (MTT assay) in HEK-293 or SH-SY5Y cell lines at 1–100 μM concentrations .
- Functional Assays : Measure cAMP modulation in CHO cells transfected with GPCRs (e.g., D3 dopamine receptors) .
Data Interpretation : Prioritize targets with IC₅₀ < 1 μM and selectivity ratios >10-fold over off-target receptors .
Advanced Research Questions
Q. How can synthesis yields be optimized when encountering discrepancies in reported methods?
Methodological Answer: Discrepancies in yields (e.g., 30% vs. 50% in piperazine coupling ) require systematic troubleshooting:
- Reagent Purity : Use freshly distilled anhydrous solvents and recrystallized intermediates.
- Catalyst Screening : Test alternatives like Pd/C or CuI for coupling steps .
- Kinetic Analysis : Monitor reaction progress via TLC/HPLC to identify incomplete conversions or side reactions.
- Temperature Control : Microwave-assisted synthesis (80–100°C) can reduce reaction time and improve yields by 15–20% .
Case Study : Substituting NaH with LDA in deprotonation steps increased yields from 35% to 52% in analogous piperazine derivatives .
Q. What strategies are effective in establishing structure-activity relationships (SAR) for piperazine-containing compounds?
Methodological Answer: SAR studies should systematically vary substituents and measure pharmacological outcomes:
Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding poses in D3 receptor homology models . Validate with mutagenesis (e.g., D3 Ser196Ala reduces ligand affinity) .
Q. How do computational methods contribute to predicting the biological targets of this compound?
Methodological Answer: Leverage in silico tools for target deconvolution:
- Pharmacophore Modeling : Build 3D models using MOE or Schrödinger to match features (e.g., hydrogen bond donors, aromatic rings) against known ligands .
- QSAR Studies : Train models with datasets (e.g., ChEMBL) to correlate substituent electronic parameters (Hammett σ) with receptor affinity .
- Machine Learning : Use Random Forest or SVM classifiers to prioritize targets based on structural fingerprints (ECFP4) .
Validation : Compare predicted targets (e.g., dopamine receptors) with experimental binding data. A >70% prediction accuracy is achievable with curated datasets .
Q. How should researchers address contradictions in cytotoxicity data across cell lines?
Methodological Answer: Contradictions (e.g., IC₅₀ of 5 μM in HEK-293 vs. 50 μM in HepG2 ) require:
- Mechanistic Studies : Measure apoptosis (Annexin V/PI staining) and oxidative stress (ROS assays) to identify cell-type-specific pathways .
- Metabolic Stability : Test compound stability in liver microsomes; poor hepatic metabolism may explain lower cytotoxicity in HepG2 .
- Off-Target Profiling : Use kinome screens (e.g., KINOMEscan) to rule out kinase inhibition artifacts .
Statistical Rigor : Apply ANOVA with post-hoc tests (Tukey’s HSD) to confirm significance (p < 0.05) across replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
